REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([O:9]C)=O)=[CH:3][N:2]=1.O.[NH2:12][NH2:13]>CO>[N:1]1[CH:6]=[CH:5][C:4]([C:7]([NH:12][NH2:13])=[O:9])=[CH:3][N:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
N1=NC=C(C=C1)C(=O)OC
|
Name
|
|
Quantity
|
23 mmol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Volatiles were evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC=C(C=C1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 395 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |